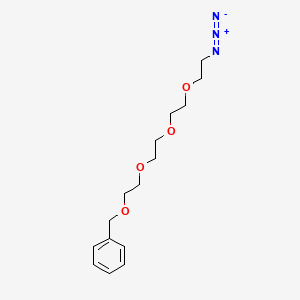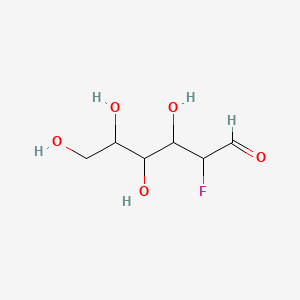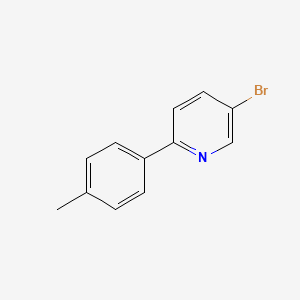
5-Bromo-2-(4-methylphenyl)pyridine
Descripción general
Descripción
Mecanismo De Acción
Target of Action
It’s known that bromopyrimidines, a class of compounds to which 5-bromo-2-(4-methylphenyl)pyridine belongs, are often used in organic synthesis .
Mode of Action
Bromopyrimidines, including 5-bromopyrimidine, have been studied for their reactivity in nucleophilic displacement reactions . These compounds can undergo direct metallation with lithium diisopropylamide to yield lithio-bromopyrimidines .
Biochemical Pathways
Bromopyrimidines are known to participate in various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
Bromopyrimidines are known to participate in various chemical reactions, which could potentially lead to a variety of molecular and cellular effects .
Action Environment
It’s known that the compound is a solid at room temperature and should be stored at 2-8°c .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Bromo-2-(4-methylphenyl)pyridine in lab experiments include its unique structure, which makes it a valuable tool for studying various biological processes and mechanisms. Additionally, this compound is highly pure and can be synthesized using efficient methods, which makes it readily available for use in research.
The limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle and use this compound safely.
Direcciones Futuras
There are many potential future directions for the use of 5-Bromo-2-(4-methylphenyl)pyridine in scientific research. Some of these directions include:
1. Drug Development: This compound has shown promising results in the development of new drugs for the treatment of various diseases. Future research could focus on optimizing the structure of this compound to improve its efficacy and reduce its toxicity.
2. Biological Studies: There is still much to be learned about the mechanisms of action of this compound. Future research could focus on studying the interactions of this compound with various enzymes and proteins to better understand its effects on biological processes.
3. Synthetic Methods: The synthesis of this compound could be further optimized to improve the efficiency and yield of this process. Additionally, new synthetic methods could be developed to produce derivatives of this compound with different properties and potential applications.
In conclusion, this compound is a valuable compound for scientific research due to its unique structure and potential applications in drug development and biological studies. While there are still many unanswered questions about the mechanisms of action and physiological effects of this compound, it holds great promise for future research in these areas.
Aplicaciones Científicas De Investigación
The unique structure of 5-Bromo-2-(4-methylphenyl)pyridine makes it a valuable tool for researchers in various fields of study. This compound has been used in the development of new drugs, as well as in the study of biological processes and mechanisms. Some of the most common applications of this compound in scientific research include:
1. Drug Development: this compound has been used in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to have potent anti-tumor activity and can inhibit the growth of cancer cells.
2. Biological Studies: This compound has been used in the study of various biological processes and mechanisms, including protein-protein interactions, enzyme kinetics, and signal transduction pathways. Its unique structure makes it a valuable tool for studying these processes and understanding their underlying mechanisms.
Propiedades
IUPAC Name |
5-bromo-2-(4-methylphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c1-9-2-4-10(5-3-9)12-7-6-11(13)8-14-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFGIBVWTIXPSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677950 | |
| Record name | 5-Bromo-2-(4-methylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
867380-38-9 | |
| Record name | 5-Bromo-2-(4-methylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



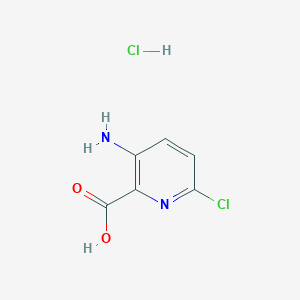
![Methyl({[2-(methylsulfanyl)phenyl]methyl})amine](/img/structure/B3290697.png)
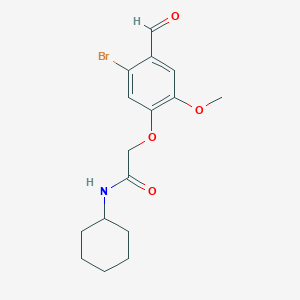
![12-(3-bromophenyl)-N-(2,3-dimethylphenyl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,12-tetraene-5-carboxamide](/img/structure/B3290710.png)

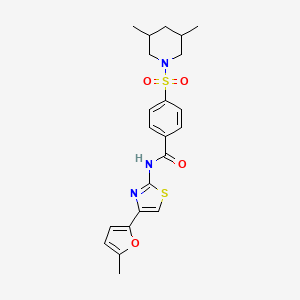

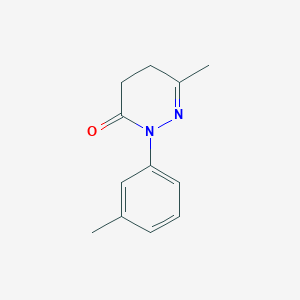
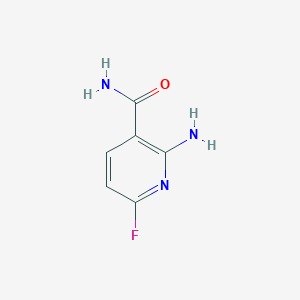

![Benzene, [[2-[2-(2-azidoethoxy)ethoxy]ethoxy]methyl]-](/img/structure/B3290780.png)
